molecular formula C7H14O4 B13766960 2-Ethoxyethyl lactate CAS No. 617-74-3

2-Ethoxyethyl lactate

Cat. No.: B13766960
CAS No.: 617-74-3
M. Wt: 162.18 g/mol
InChI Key: WWLJGQOZMKGWOW-UHFFFAOYSA-N
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Description

Overview of the Current Research Landscape for 2-Ethoxyethyl Lactate (B86563)

Current research on 2-ethoxyethyl lactate is primarily centered on its synthesis and fundamental physicochemical properties. The compound is typically prepared through the esterification of lactic acid with 2-ethoxyethanol (B86334) or by the alcoholysis of another lactate ester, such as methyl lactate. lookchem.comlookchem.com The purification of this compound, particularly for industrial applications that may require high purity, has also been a subject of study, with methods like melt crystallization being explored as an energy-efficient alternative to distillation. google.comgoogle.com

The research landscape often situates this compound within broader investigations of lactate esters. For instance, it has been included in studies examining the properties of a series of lactate ester derivatives, such as lactate laurates, for their potential use as plasticizers. lookchem.comlookchem.com Furthermore, its precursor, 2-ethoxyethanol, is a subject of research in the context of vapor-liquid equilibrium studies, which are crucial for designing efficient reactive distillation processes for ester production. researchgate.netresearchgate.net

Below is a table summarizing the known physicochemical properties of this compound.

PropertyValue
CAS Number 617-74-3
Molecular Formula C7H14O4
Molecular Weight 162.18 g/mol
Boiling Point 227.561 °C at 760 mmHg
Flash Point 109.936 °C
Density 1.277 g/cm³
Refractive Index n20/D 1.4262
Water Solubility Miscible
This table presents a compilation of data for this compound. nih.govlookchem.com

Historical Trajectory and Key Milestones in this compound Studies

The study of this compound is part of the broader historical development of lactate esters as industrially significant chemicals. Early research, dating back to the mid-20th century, focused on the synthesis and characterization of various lactate esters to explore their utility, notably as plasticizers. lookchem.comlookchem.com A 1951 study, for example, described the preparation of this compound as part of an investigation into the boiling points of lactate laurates. lookchem.com

A significant milestone in the industrial processing of lactate esters, including this compound, is the development of advanced purification techniques. A patent filed in the late 1990s detailed a method for purifying lactic acid esters using melt crystallization, presenting it as a more energy-efficient process compared to traditional distillation, which is particularly advantageous for thermally sensitive compounds. google.comgoogle.com This indicates a historical progression towards more sustainable and efficient industrial production methods.

More recently, this compound has been listed in substance control documentation for products and packaging in the electronics industry, reflecting an increased focus on the chemical composition of materials in manufacturing. nxp.com

Emerging Research Fronts and Knowledge Gaps Pertaining to the Compound

A significant knowledge gap exists in the dedicated study of this compound's specific applications and biological interactions. While its role as a potential plasticizer has been noted, there is a lack of comprehensive research into its performance characteristics in various polymer matrices compared to other, more established plasticizers. lookchem.comlookchem.com

Emerging research fronts for lactate esters, in general, are focused on their use as green and biodegradable solvents. ontosight.ai However, specific studies on the solvent properties of this compound are not widely available. Future research could, therefore, be directed towards evaluating its efficacy as a solvent in formulations for coatings, inks, and cleaning agents, drawing parallels with the applications of other lactate esters like ethyl lactate and butyl lactate.

Furthermore, the synthesis of derivatives from this compound, such as the aforementioned this compound laurate, suggests a potential for this compound to serve as a building block in the creation of new molecules with tailored properties. lookchem.comlookchem.com A deeper investigation into the reaction pathways and potential applications of such derivatives represents a promising avenue for future research. The study of biodegradable ethoxylated esters derived from waste frying oil as plasticizers for poly(lactic acid) points to a broader trend of developing sustainable additives for bioplastics, a field where this compound could potentially find a niche. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

617-74-3

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

2-ethoxyethyl 2-hydroxypropanoate

InChI

InChI=1S/C7H14O4/c1-3-10-4-5-11-7(9)6(2)8/h6,8H,3-5H2,1-2H3

InChI Key

WWLJGQOZMKGWOW-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C(C)O

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for 2 Ethoxyethyl Lactate

Direct Esterification Pathways for 2-Ethoxyethyl Lactate (B86563) Synthesis

Direct esterification stands as a principal and widely utilized method for synthesizing 2-ethoxyethyl lactate. This process involves the direct reaction of lactic acid with 2-ethoxyethanol (B86334), typically facilitated by a catalyst to enhance the reaction rate and yield. The reaction is reversible, and the removal of water, a byproduct, is crucial to shift the equilibrium towards the formation of the ester product.

Catalyst Systems in this compound Esterification

Homogeneous acid catalysts, such as sulfuric acid and p-toluenesulfonic acid, are traditionally employed in the esterification of lactic acid. These catalysts are effective in protonating the carbonyl oxygen of the lactic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the 2-ethoxyethanol. While effective, these catalysts can present challenges related to corrosion, product separation, and waste generation.

Heterogeneous solid acid catalysts offer an alternative, mitigating some of the drawbacks associated with homogeneous catalysts. researchgate.net Materials like acidic ion-exchange resins have been investigated for lactate ester synthesis. These solid catalysts can be easily separated from the reaction mixture, allowing for simpler product purification and potential catalyst recycling. Research into solid acid catalysts for ethyl lactate production, a similar ester, has shown promising results with materials like tungstated zirconia and various supported metal oxides. researchgate.net

Ionic liquids (ILs) have emerged as promising "green" catalysts and solvents for a variety of chemical reactions, including esterification. mdpi.comrsc.org These are salts with low melting points, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable acidity. mdpi.comacs.org For the synthesis of alkyl lactates, acidic ionic liquids have demonstrated high catalytic activity. mdpi.com

For instance, protic ionic liquids based on a nitrogen base and sulfuric acid have been successfully used for the esterification of lactic acid with various alcohols. mdpi.comresearchgate.net These ionic liquids can act as both the catalyst and the reaction medium. mdpi.comrsc.org A key advantage observed in some systems is the formation of a biphasic system, where the ester product is immiscible with the ionic liquid phase. mdpi.com This phase separation facilitates product recovery and drives the reaction equilibrium towards higher yields. mdpi.com Studies on the synthesis of other alkyl lactates, such as 2-ethylhexyl lactate, have shown that using an acidic ionic liquid can lead to high yields under relatively mild conditions. mdpi.com

The quest for more efficient, selective, and sustainable catalytic systems is ongoing. Novel approaches include the development of bifunctional catalysts that can simultaneously catalyze the reaction and assist in product separation. Additionally, research into new materials with tailored acidic properties continues to be an active area. doe.govgoogle.com For example, the development of highly active and selective zirconium-based catalysts has shown promise in the industrial production of polylactic acid, a related polyester, suggesting potential applicability for lactate ester synthesis. acs.org The use of enzymatic catalysts, such as lipases, has also been explored for the synthesis of lactate esters, offering high selectivity under mild reaction conditions. researchgate.net

Optimization of Reaction Parameters and Yields

Achieving high yields of this compound through direct esterification requires careful optimization of various reaction parameters. These parameters are interdependent and must be fine-tuned to maximize product formation while minimizing side reactions and energy consumption. acs.org

The molar ratio of the reactants, lactic acid and 2-ethoxyethanol, is a critical parameter that significantly affects the equilibrium and, consequently, the final yield of the ester. According to Le Chatelier's principle, using an excess of one of the reactants, typically the alcohol, can shift the reaction equilibrium towards the product side, thereby increasing the conversion of the limiting reactant (lactic acid). mdpi.com

In the synthesis of other alkyl lactates, such as 2-ethylhexyl lactate and ethyl lactate, studies have consistently shown that increasing the molar ratio of alcohol to lactic acid leads to higher reaction rates and yields. mdpi.comaidic.it For instance, in the synthesis of 2-ethylhexyl lactate, increasing the molar ratio of 2-ethylhexanol to lactic acid from 1:1 to 4:1 resulted in higher reaction rates and a high yield of the ester. mdpi.com Similarly, for ethyl lactate production, an excess of ethanol (B145695) was found to be statistically significant in increasing the yield. aidic.it However, an excessively high molar ratio may not be economically viable due to the costs associated with the recovery of the unreacted alcohol. Therefore, an optimal molar ratio must be determined that balances high conversion with process economics. researchgate.net

Table 1: Effect of Reactant Molar Ratio on Alkyl Lactate Yield

Lactic Acid:AlcoholAlcoholCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
1:12-Ethylhexanol[Et3NH][(HSO4)(H2SO4)2]603< 96 mdpi.com
1:22-Ethylhexanol[Et3NH][(HSO4)(H2SO4)2]60396 mdpi.com
1:42-Ethylhexanol[Et3NH][(HSO4)(H2SO4)2]60-> 96 mdpi.com
1.2:1EthanolSulfuric Acid--- researchgate.net
2.5:1 to 4.5:12-EthylhexanolSulfuric Acid80-1204-8> 90
Temperature and Pressure Effects on Synthesis

The operational parameters of temperature and pressure play a crucial role in the synthesis of this compound, significantly influencing reaction rates, equilibrium positions, and catalyst stability. In the esterification of lactic acid with ethanol, temperature affects both the reaction kinetics and the thermodynamic equilibrium. researchgate.net For instance, in the synthesis of similar lactate esters, an increase in temperature from 30 to 45 °C has been shown to increase the initial reaction rate. researchgate.net However, further temperature increases can sometimes lead to a decrease in the reaction rate, potentially due to impacts on enzyme stability when biocatalysts are used. researchgate.net

High temperatures are often employed in conventional chemical synthesis to drive the dehydration condensation of lactic acid and alcohol. google.com However, these conditions can also promote undesirable side reactions, such as the self-polymerization of lactic acid. google.com Enzymatic methods, on the other hand, can proceed at room temperature, which greatly reduces energy consumption and minimizes the risk of thermal degradation of reactants and products. google.com

Pressure is another critical parameter, particularly in processes like reactive distillation. The synthesis of methyl lactate from glucose, a related process, has been studied under varying pressures, demonstrating that pressure can influence product yields. nih.gov In transesterification reactions for producing other esters, the process can be carried out under atmospheric or reduced pressure conditions, with temperatures typically ranging from 20 °C to 140 °C. google.com.na

Process Intensification Strategies in this compound Synthesis

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. In the context of this compound synthesis, reactive distillation stands out as a prime example of process intensification. ntnu.noresearchgate.net This technique combines the chemical reaction (esterification) and the separation of products within a single unit, which can lead to higher conversions and improved operational performance. ntnu.noresearchgate.net

Reactive distillation for ethyl lactate production can be designed in various configurations to optimize efficiency. researchgate.net By continuously removing water, a byproduct of the esterification, the reaction equilibrium is shifted towards the product side, resulting in higher yields of ethyl lactate. ntnu.noeuropa.eu Simulations have shown that an intensified process based on reactive distillation, using fully renewable raw materials, can achieve an ethyl lactate stream with a molar composition of 99%. ntnu.no

Different design arrangements, such as reactive distillation columns (RDC) with side streams and combined with direct or extractive distillation separation, have been evaluated to minimize costs and energy consumption. researchgate.net For example, an RDC using a side stream combined with direct separation has been shown to significantly reduce total capital and operating costs. researchgate.net Another approach involves a serial setup of reactors and distillation steps, which can offer similar process intensification to simultaneous reactive distillation but with greater energy efficiency and easier scalability. europa.eu

Transesterification Processes Involving this compound Precursors

Transesterification is another important route for synthesizing lactate esters. This process involves the reaction of an ester with an alcohol to form a different ester. For instance, lactide, a cyclic dimer of lactic acid, can be used as a precursor. google.com The reaction proceeds in two steps: first, the ring-opening of lactide with an alcohol molecule to generate a lactoyl lactate ester, followed by the reaction of this intermediate with another alcohol molecule to produce two molecules of the desired lactate ester. google.com This method can achieve high conversion rates. google.com

The choice of catalyst is critical in transesterification. While strong mineral acids can be used, they often lead to slow reaction rates and the formation of byproducts from the dehydration of alcohols. google.com.na More effective catalysts include metal acetylacetonates, such as those of zinc (II) or iron (III), which demonstrate high activity and selectivity. google.com.na Enzymatic catalysts, like immobilized lipases, are also employed for transesterification, offering high yields under milder conditions. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound is increasingly guided by the twelve principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgmsu.eduscispace.com Key principles relevant to this compound synthesis include waste prevention, atom economy, the use of renewable feedstocks, and catalysis. msu.eduu-szeged.hu

The goal is to design synthetic methods that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. acs.org Catalytic reactions are preferred over stoichiometric ones as they are more efficient and generate less waste. core.ac.uk

Development of Biphasic Reaction Systems

Biphasic systems offer a promising strategy for green synthesis by facilitating product separation and catalyst recycling. In the synthesis of alkyl lactates, a biphasic system can be created where the ester product is poorly soluble in one of the phases, typically an ionic liquid layer. mdpi.com This phase separation drives the reaction equilibrium towards the product, leading to higher yields in shorter reaction times. mdpi.com

For example, in the esterification of lactic acid with 2-ethylhexanol, the resulting 2-ethylhexyl lactate is immiscible with the ionic liquid catalyst, forming a separate phase that can be easily removed. mdpi.com This phenomenon allows the reaction to overcome equilibrium limitations. mdpi.com The development of biphasic systems is an active area of research, with studies exploring different solvent and catalyst combinations to enhance reaction and separation efficiency. acs.org

Utilization of Renewable Feedstocks

A cornerstone of green chemistry is the use of renewable feedstocks instead of depleting fossil fuels. msu.edunih.gov Lactic acid, the primary precursor for this compound, is a prime example of a renewable building block, as it is commonly produced through the fermentation of sugars from biomass such as corn or sugarcane. u-szeged.humdpi.comcomindex.es The alcohol used in the esterification process, such as ethanol, can also be sourced from renewable resources. comindex.es

The use of biomass as a feedstock is a key element of the future circular economy. nih.gov The shift from fossil-based to bio-based production requires new refinery designs, often referred to as biorefineries, which process highly functionalized and often thermally sensitive molecules in polar solvents under moderate conditions. nih.gov The utilization of lignocellulosic biomass, which includes agricultural residues and wood, is also being explored as a sustainable source for producing the necessary chemical building blocks. nih.govresearchgate.net

Purification and Isolation Techniques for this compound

After synthesis, this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. The choice of purification technique depends on the properties of the desired product and the impurities present. ijddr.in

Distillation is a common method for purifying lactate esters. mdpi.com For instance, in a synthesis involving 2-ethylhexanol and ethanol, the excess alcohols can be removed by distillation under reduced pressure. mdpi.com Vacuum distillation is also used to purify ethyl lactate after its synthesis from lactide and ethanol. google.com

Solvent extraction is another important technique. google.comncsu.edu This method relies on the differential solubility of the product and impurities in two immiscible liquid phases. ijddr.in For example, lactic acid can be extracted from a fermentation broth using a water-immiscible organic solvent. google.comncsu.edu The choice of solvent is critical for achieving high purity and recovery. ijddr.in

Other purification methods that can be employed include:

Crystallization: This technique is effective if the desired compound is a solid and has different solubility properties than the impurities. ijddr.in

Chromatography: Techniques like column chromatography can be used for high-purity separations, although they may be less economical for large-scale production. nih.gov

Magnetic Separation: This innovative technique can be used when the catalyst or a separation agent is bound to magnetic particles, allowing for easy removal from the reaction mixture. nih.gov

The purification of lactic acid itself from fermentation broths presents challenges due to its high affinity for water and tendency to self-polymerize. researchgate.net Methods to address this include precipitation, adsorption, electrodialysis, and reactive distillation. researchgate.net

Distillation and Evaporation Methods

Distillation and evaporation are fundamental techniques for the purification of this compound, leveraging differences in the boiling points of the components in the crude reaction mixture. Following synthesis, the mixture typically contains the desired ester, unreacted lactic acid, 2-ethoxyethanol, water, and catalyst.

Reactive distillation is an advanced process that integrates chemical reaction and distillation into a single unit. researchgate.net This technique is particularly effective for equilibrium-limited reactions like esterification because the continuous removal of a product (in this case, water or the ester) shifts the equilibrium towards the product side, enhancing conversion and yield. researchgate.netntnu.no For lactate ester production, reactive distillation can produce high-purity esters by effectively separating them from less volatile components like lactic acid. its.ac.id However, the optimization of reactive distillation for ethyl lactate production can be complex because neither of the products, the ester nor water, has the highest or lowest volatility in the system. europa.eu An alternative, more energy-efficient approach involves a serial setup of reactors and distillation steps, which offers similar process intensification with greater operational flexibility. europa.eunih.gov

Standard distillation is also employed, often after treating the crude ester with activated carbon to reduce certain impurities and improve color. google.comepo.org However, some by-products, such as pyruvic acid esters, can be challenging to separate effectively through distillation alone. google.com

For concentrating dilute solutions, hybrid short path evaporation (HSPE) presents a viable method. This technique, which is a form of molecular distillation, operates under high vacuum and is suitable for separating thermally sensitive compounds. scispace.com A coupled process of HSPE and reactive distillation has been shown to be a good option for lactic acid separation and purification, demonstrating the applicability of advanced evaporation methods in this field. scispace.com

Interactive Table: Distillation and Evaporation Techniques for Lactate Ester Purification

Technique Principle Key Advantages Research Findings/Applications
Reactive Distillation Combines esterification and separation in a single unit. Surpasses equilibrium limitations, reduces capital and energy costs, increases product selectivity. researchgate.net Used for ethyl lactate production, achieving high yields by continuously removing water. ntnu.noeuropa.eu Can be more energy-efficient in a serial setup versus a simultaneous configuration. nih.gov
Standard Distillation Separates components based on boiling point differences. Effective for removing unreacted alcohol and water. Often used after pre-treatment with activated carbon to remove color and certain impurities. google.comepo.org
Hybrid Short Path Evaporation (HSPE) High-vacuum distillation for thermally sensitive compounds. Effective for concentrating dilute solutions with minimal thermal degradation. Studied as part of a coupled process to concentrate and purify lactic acid prior to or during esterification. scispace.com

Melt Crystallization for Enhanced Purity

Melt crystallization is a thermodynamic separation process used as a final polishing step to achieve ultra-high purity levels in crystalline materials like this compound. google.comscribd.com This technique avoids the use of solvents and operates at lower temperatures than distillation, preventing thermal degradation of the product. tsukishimakikai.co.jp The method is based on the principle that during the slow cooling of a melt, the main component crystallizes, while impurities remain concentrated in the residual liquid phase. google.com

Patents have detailed the application of melt crystallization for purifying various lactic acid esters, explicitly including this compound. google.comepo.orggoogle.com The process is particularly effective for esters that are already relatively pure (e.g., >90%), upgrading them to purities of 99.5% or even greater than 99.9%. google.com It is also highly effective at reducing the free acid and water content to very low levels, often below 0.05 wt%. google.com

The two primary modes of melt crystallization are:

Suspension Crystallization: Crystals are formed freely within the bulk of the melt.

Layer Crystallization: A crystal layer is grown on a cooled surface. google.comepo.org

These processes can be combined with purification columns or centrifuges to efficiently separate the pure crystals from the impurity-rich mother liquor. google.comepo.orggoogle.com

Interactive Table: Purity Enhancement of Lactate Esters via Melt Crystallization

Initial Material Initial Purity (GLC) Initial Impurities Final Purity (GLC) Final Impurities Chiral Purity Reference
Ethyl (S)-lactate 99.39% 1.13 wt% free acid, 0.29 wt% acetic acid 99.96% 0.00% acetic acid Increased from 98.00% to 99.99% epo.orggoogle.com
Ethyl lactate 99.56% 0.12 wt% free acid, 0.42 wt% water 99.98% <0.001% free acid, 0.02% water >99.9% epo.org
Isobutyl (R)-lactate - - - - Increased from 95.4% to 99.85% epo.orggoogle.com

Extraction and Phase Separation Methodologies

Extraction and subsequent phase separation are crucial work-up steps in the purification of this compound. These liquid-liquid separation techniques are primarily used to remove water-soluble impurities such as residual acid catalysts, unreacted lactic acid, and excess alcohol from the organic ester phase. mdpi.compsu.edu

A common purification sequence after esterification involves:

Phase Separation: If the reaction creates a biphasic system, such as when using certain ionic liquid catalysts, the initial step is to separate the product-rich organic layer from the catalyst layer. mdpi.com The poor solubility of the ester product in the ionic liquid layer can drive the reaction equilibrium towards product formation. mdpi.com

Solvent Extraction/Washing: The crude ester is often washed with water to remove the bulk of hydrophilic impurities. mdpi.com

Neutralization Wash: A wash with a dilute basic solution, such as sodium bicarbonate (NaHCO₃), is used to neutralize and remove any remaining acidic components. mdpi.com

Final Water Wash: Additional washing with water may be performed to remove any residual salts from the neutralization step.

After the washing sequence, the organic phase, containing the purified ester, is dried using an anhydrous agent like magnesium sulfate (B86663) (MgSO₄) before final processing, which may include distillation. mdpi.com

Reactive extraction is another relevant technology, primarily studied for the recovery of lactic acid from fermentation broths. sharif.eduannualreviews.orgacs.org It involves using an extractant, often an amine, dissolved in an organic diluent to form a complex with the acid, facilitating its transfer to the organic phase. psu.eduacs.org While this applies mainly to the raw material, the principles of creating distinct, separable phases are central to the purification of the final ester product as well.

Interactive Table: Typical Extraction and Washing Sequence for Lactate Ester Purification

Step Reagent/Solvent Purpose Mechanism
1. Phase Separation (if applicable) Immiscible reaction medium (e.g., ionic liquid) To separate the product from the catalyst and unreacted substrates. The ester product has low solubility in the catalyst phase, forming a distinct layer. mdpi.com
2. Water Wash Water (H₂O) To remove water-soluble impurities like residual alcohol and lactic acid. Partitioning of impurities from the organic phase into the aqueous phase.
3. Neutralization Wash Dilute Sodium Bicarbonate (NaHCO₃) solution To remove residual acid catalyst and unreacted lactic acid. Acid-base reaction converts acidic impurities into water-soluble salts. mdpi.com
4. Drying Anhydrous Magnesium Sulfate (MgSO₄) or similar To remove dissolved water from the organic ester phase. Adsorption of water molecules onto the drying agent. mdpi.com

Chemical Reactivity and Transformation Mechanisms of 2 Ethoxyethyl Lactate

Hydrolytic Stability and Degradation Kinetics of the Ester Linkage

The ester bond in 2-ethoxyethyl lactate (B86563) is susceptible to cleavage through hydrolysis, a reaction in which water breaks the bond to yield 2-ethoxyethanol (B86334) and lactic acid. The rate of this degradation is significantly influenced by the chemical environment, particularly pH and temperature.

The stability of the ester linkage in 2-ethoxyethyl lactate is highly dependent on pH. Under neutral conditions, the rate of hydrolysis is generally slow. However, the reaction is subject to catalysis under both acidic and basic conditions. researchgate.net

Acidic Conditions (pH < 7): In the presence of acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This makes the carbon atom more susceptible to nucleophilic attack by a water molecule, thus accelerating the hydrolysis reaction. beilstein-journals.org A key feature of alkyl lactate hydrolysis is that it is autocatalytic; as the reaction proceeds, it generates lactic acid, which in turn catalyzes further hydrolysis. chemrxiv.org

Basic Conditions (pH > 7): Under alkaline conditions, the hydroxide (B78521) ion, a potent nucleophile, directly attacks the electrophilic carbonyl carbon. This process, known as saponification, is typically faster than acid-catalyzed hydrolysis and leads to the formation of a carboxylate salt (lactate) and 2-ethoxyethanol. researchgate.net The reaction is generally considered to be base-catalyzed at pH levels above 6-7. researchgate.net

Kinetic studies on analogous short-chain alkyl lactates, such as ethyl lactate, provide a model for understanding the hydrolysis of this compound. The hydrolysis process can be described by three distinct phases: an initial slow phase (initiation/neutral hydrolysis), a phase of accelerated reaction rate (autocatalytic hydrolysis), and a final phase where the reaction approaches equilibrium. chemrxiv.org

The rate of hydrolysis is also strongly dependent on temperature. For instance, studies on ethyl lactate show that reaching equilibrium can take less than 30 days at 40°C, while at 6°C, equilibrium is not reached even after 150 days. chemrxiv.org The activation energy for the acid-catalyzed hydrolysis of ethyl lactate has been determined to be 56.05 kJ/mol, providing a quantitative measure of the reaction's temperature sensitivity. cnrs.fr

Temperature (°C)Initial Concentration (wt%)Time to Equilibrium (approx. days)
4015 - 80< 30
2215 - 60~150
615 - 80> 150
Data based on the hydrolysis of ethyl lactate, serving as a model for this compound. chemrxiv.org

Transesterification Reactions with Other Alcohols

This compound can undergo transesterification in the presence of other alcohols and a suitable catalyst. In this equilibrium reaction, the 2-ethoxyethanol moiety of the ester is exchanged with the new alcohol. This process is a common method for synthesizing different lactate esters. tamu.edunih.gov

The reaction can be catalyzed by both acids and bases, or by organometallic compounds. For example, the organic catalyst 1,5,7-triazabicyclo[4.4.0]dec-7-ene (TBD) has been shown to be highly effective for the transesterification of polylactide (a polymer of lactate esters) with ethanol (B145695) at room temperature, achieving complete depolymerization into ethyl lactate in minutes. tamu.edu Similarly, anhydrous ferric chloride (FeCl₃) can catalyze the transesterification of lactic acid oligomers with ethanol at temperatures between 100–180°C. nih.gov The activation energy for this specific reaction was found to be 64.35 kJ·mol⁻¹. nih.gov

Reactant AlcoholCatalyst ExampleProduct Ester
MethanolTBD, H₂SO₄Methyl Lactate
EthanolTBD, FeCl₃Ethyl Lactate
PropanolTBD, H₂SO₄Propyl Lactate
ButanolTBD, H₂SO₄Butyl Lactate

Oxidation Pathways of this compound

The structure of this compound offers two primary sites for oxidation: the secondary hydroxyl group of the lactate moiety and the C-H bonds of the ethoxyethyl group.

Oxidation of the Hydroxyl Group: The secondary alcohol group is the most susceptible site to oxidation. Under controlled oxidation, it can be converted to a ketone, yielding the corresponding pyruvate (B1213749) derivative, 2-ethoxyethyl pyruvate . This transformation is analogous to the well-documented catalytic oxidation of ethyl lactate to ethyl pyruvate, which can be achieved using molecular oxygen as a green oxidant over various catalysts, such as vanadia supported on activated carbon or manganese oxide-based materials. researchgate.net

Oxidation of the Ether Linkage: The ethoxyethyl group can also undergo oxidation, particularly under more aggressive conditions or via photo-oxidation. Studies on the atmospheric photo-oxidation of the structurally similar compound 2-ethoxyethanol show that reaction with hydroxyl radicals leads to hydrogen abstraction, primarily from the carbon atom adjacent to the ether oxygen. ku.dk This initiates a cascade of reactions, including the formation of peroxy radicals and subsequent decomposition into various smaller oxygenated compounds. ku.dk

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound in nucleophilic and electrophilic reactions is dictated by the distribution of electron density across its structure.

Electrophilic Center: The most significant electrophilic site is the carbonyl carbon of the ester group. libretexts.org The polarization of the carbon-oxygen double bond (C=O) results in a partial positive charge on the carbon, making it a prime target for attack by nucleophiles (electron-rich species). libretexts.orgresearchgate.net Reactions like hydrolysis and transesterification are classic examples of nucleophilic acyl substitution at this center.

Nucleophilic Centers: The molecule possesses several nucleophilic sites. The oxygen atom of the secondary hydroxyl group and the oxygen of the ether linkage both have lone pairs of electrons and can act as nucleophiles, for example, by reacting with strong electrophiles. saskoer.ca The carbonyl oxygen also has lone pairs and can be protonated by acids, which is the initial step in acid-catalyzed hydrolysis. libretexts.org

Role in Polymerization Systems

This compound and its derivatives can play multiple roles in the field of polymer chemistry, primarily as a monomer precursor or as a specialized solvent.

Monomer Precursor: While not typically used for direct polymerization, this compound can be chemically modified to create polymerizable monomers. For instance, it can be reacted with acrylic or methacrylic anhydride (B1165640) to form acrylate (B77674) or methacrylate (B99206) derivatives (e.g., this compound acrylate). These lactate-based monomers can then be polymerized to create polymers with pendant lactate groups, which can influence properties like degradability and hydrophilicity. acs.orgresearchgate.net

Solvent in Polymerization: Ethyl lactate, a closely related compound, is recognized as a "green solvent" and has been successfully used as a medium for controlled radical polymerization techniques like Single Electron Transfer Living Radical Polymerization (SET-LRP). researchgate.net Given its structural similarity, this compound could potentially serve a similar function as a biodegradable, bio-based solvent for specific polymerization systems.

Metabolic Role in Polymerization: In highly specialized biological systems, lactate can serve as a carbon source for microbes that, in turn, mediate polymerization. For example, in systems using Shewanella oneidensis, lactate is used as the primary carbon source to create an anaerobic microenvironment that facilitates a form of controlled radical polymerization. nih.gov

As a Monomer for Bio-based Polymer Synthesis

Direct homopolymerization of this compound to form high molecular weight polymers is not widely documented in scientific literature. The presence of both a hydroxyl and an ester group suggests the possibility of polycondensation reactions; however, producing high molecular weight polyesters directly from hydroxy acids is often challenging due to difficulties in removing water, which can lead to equilibrium limitations and side reactions rsc.org.

A more prevalent strategy for integrating lactate structures into polymers involves the use of their more reactive derivatives. For instance, the methacrylate analog, 2-ethoxyethyl methacrylate (2-EOEMA), has been successfully utilized in polymerization. Free-radical polymerization of 2-EOEMA with other monomers, such as methyl methacrylate (MMA), results in the formation of random copolymers researchgate.netsapub.org. The incorporation of the 2-ethoxyethyl group is reported to enhance the flexibility and processability of the resulting polymers sapub.org.

Advanced polymerization techniques have also been employed. Controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) have been used to synthesize polymers from 2-ethoxyethyl methacrylate with well-defined molecular weights and narrow molecular weight distributions researchgate.net. Furthermore, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has enabled the creation of block copolymers containing 2-ethoxyethyl methacrylate, demonstrating its utility in designing complex polymer architectures universityofgalway.ie.

A patent related to the stabilization of polymers with repeating lactic acid units also notes the use of 2-ethoxyethyl acrylate as a comonomer, highlighting the potential of the ethoxyethyl moiety to modify polymer properties google.com.

The following table summarizes key research findings on the polymerization of monomers that are structurally related to this compound, providing insight into its potential reactivity.

MonomerPolymerization MethodComonomer(s)Key FindingsReference(s)
2-Ethoxyethyl methacrylate (2-EOEMA) Free-radical polymerizationMethyl methacrylate (MMA)Results in the formation of random copolymers where 2-EOEMA exhibits higher reactivity than MMA. researchgate.netsapub.org
2-Ethoxyethyl methacrylate (2-EOEMA) Atom-transfer radical polymerization (ATRP)None (homopolymerization)Achieves controlled polymerization, with a linear increase in molecular mass corresponding to monomer conversion. researchgate.net
2-Ethoxyethyl methacrylate (2-EOEMA) RAFT polymerizationAcrylamideEnables the synthesis of block copolymers in a sustainable solvent, supercritical CO2. universityofgalway.ie
2-Ethoxyethyl acrylate CopolymerizationLactic acid unitsIncorporated as a comonomer to alter the properties of polylactic acid (PLA)-based polymers. google.com

As a Solvent in Polymerization Processes

Lactate esters are increasingly recognized as "green" solvents, offering a more environmentally benign alternative to traditional volatile organic compounds (VOCs) in a variety of chemical processes, including polymer synthesis researchgate.netmdpi.com. Their favorable characteristics include biodegradability, low toxicity, and high boiling points, which contribute to safer and more sustainable manufacturing practices researchgate.netbiviture.com.

While specific research focusing on this compound as a primary solvent in polymerization is limited in the reviewed literature, the well-documented use of similar lactate esters, such as ethyl lactate and 2-ethylhexyl lactate, provides a useful proxy. Ethyl lactate is known for its excellent solvency for a wide range of resins and has been employed as a solvent in polymer synthesis researchgate.netmdpi.com. Similarly, 2-ethylhexyl lactate is utilized as a high-boiling polar solvent in the coatings industry and as a plasticizer in polymer chemistry .

The table below outlines the key physicochemical properties of this compound, which are essential considerations for its potential application as a solvent in polymerization.

PropertyValueReference(s)
Molecular Formula C7H14O4 nih.gov
Molecular Weight 162.18 g/mol nih.gov
XLogP3 (Lipophilicity) 0.1 nih.gov

Note: Data for boiling point, flash point, and density were not available in the cited sources.

Mechanistic Elucidation of Chemical Transformations

The chemical transformations involving this compound in polymerization are fundamentally governed by the reactivity of its functional groups.

When a derivative such as 2-ethoxyethyl methacrylate serves as a monomer, polymerization occurs at the carbon-carbon double bond of the methacrylate group. In free-radical polymerization , an initiator like 2,2'-azobisisobutyronitrile (AIBN) generates free radicals that initiate a chain reaction with the monomer researchgate.netsapub.org. In more controlled radical polymerization methods such as ATRP, a dynamic equilibrium between active and dormant propagating species is maintained, often with the aid of a transition metal catalyst, allowing for the synthesis of polymers with predetermined structures researchgate.netacs.org.

In a hypothetical polycondensation reaction using this compound itself, the mechanism would involve repeated esterification between the hydroxyl group of one monomer and the ester group (via transesterification) or a carboxyl group of another. However, as previously noted, achieving high molecular weights via this route is often challenging nih.gov. The well-established ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid, typically proceeds through a coordination-insertion mechanism catalyzed by metal compounds like tin(II) octoate, with an alcohol acting as an initiator rsc.orgnih.govrsc.org.

When used as a solvent , this compound's primary role is to provide a medium for the polymerization reaction. Its polarity and solvating capabilities would influence the solubility of monomers, initiators, and the resulting polymer, thereby affecting reaction kinetics and the morphology of the final polymer. A potential mechanistic consideration is the possibility of chain transfer reactions, where a growing polymer radical abstracts a hydrogen atom from the solvent molecule. This would terminate the growing chain and create a new radical on the solvent molecule, which could then initiate the growth of a new polymer chain. The extent of such reactions would be dependent on the specific polymerization conditions and the energy of the propagating radical.

Advanced Applications of 2 Ethoxyethyl Lactate in Chemical Sciences

2-Ethoxyethyl Lactate (B86563) as a Specialty Solvent in Organic Synthesis

2-Ethoxyethyl lactate's molecular structure, which incorporates ether, ester, and hydroxyl functionalities, grants it a unique set of solvent characteristics, making it a valuable medium for various chemical transformations and a candidate for replacing more hazardous conventional solvents.

This compound is a colorless liquid with low volatility and excellent solvency for a wide range of substances. guidechem.com Its key physical and chemical properties are summarized in the table below. The presence of a hydroxyl group, an ester group, and an ether linkage makes it a polar protic solvent capable of engaging in various intermolecular interactions, including hydrogen bonding and dipole-dipole forces. researchgate.netacs.org This multifaceted polarity allows it to effectively dissolve both polar and certain non-polar compounds, a desirable trait for a reaction solvent. researchgate.net

The ability of a solvent to stabilize reactants, transition states, or products through these interactions can significantly influence the kinetics and thermodynamics of a chemical reaction. libretexts.org Polar solvents like this compound are particularly effective at stabilizing charged or polar species, which can alter reaction pathways and equilibrium positions. libretexts.org

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name 2-ethoxyethyl 2-hydroxypropanoate nih.gov
CAS Number 617-74-3 guidechem.comnih.gov
Molecular Formula C₇H₁₄O₄ guidechem.comnih.gov
Molecular Weight 162.18 g/mol nih.gov
Boiling Point 241 °C @ 760 mmHg guidechem.comflavscents.com
Flash Point 91.5 °C (197 °F) guidechem.comflavscents.com
Density 1.068 g/cm³ guidechem.com

| Appearance | Colorless liquid guidechem.com |

This table presents data compiled from multiple sources. guidechem.comnih.govflavscents.com

The high boiling point and polar nature of this compound make it a suitable medium for organic reactions that require elevated temperatures. Its solvent power is leveraged in the synthesis of various organic compounds and polymers. While it is not typically a direct reactant, its role as the reaction medium is critical. In reactions proceeding through polar transition states, such as certain nucleophilic substitution (SN1) reactions, a polar solvent like this compound can stabilize the transition state, thereby increasing the reaction rate. libretexts.org It is used as a solvent for nitrocellulose, cellulose (B213188) acetate (B1210297), and many other resins, facilitating their modification and incorporation into various formulations. inchem.org Its excellent solvency also makes it useful in the production of microelectronics and as an additive in cleaning compounds. mdpi.com

A significant area of research focuses on replacing conventional industrial solvents with "green" alternatives that are biodegradable and exhibit low toxicity. text2fa.ir Lactate esters, as a class, are prominent candidates in this effort. inchem.org Historically, solvents such as 2-ethoxyethanol (B86334) and its derivative 2-ethoxyethyl acetate were widely used in industries like semiconductor manufacturing and for formulating varnishes and lacquers. sesha.orgeuropa.eu However, due to concerns about their toxicity, a substitution process began to replace them. europa.eu

This compound and other lactate esters like ethyl lactate are considered environmentally friendly choices because they are biodegradable and derived from renewable resources like lactic acid. guidechem.commdpi.comacs.org Research highlights that these lactate-based solvents can effectively replace traditional petroleum-derived solvents in applications ranging from industrial cleaning and degreasing to formulating low-VOC (Volatile Organic Compound) products. inchem.orgbiviture.com Their low volatility reduces evaporative losses and worker exposure, aligning with the principles of green chemistry. guidechem.comresearchgate.net

Applications in Materials Science and Polymer Chemistry

In the realm of materials science, this compound's properties lend themselves to applications as a plasticizer and as a key component in advanced coating systems.

Plasticizers are additives that increase the flexibility, workability, and durability of a polymer by lowering its glass transition temperature (Tg). researchgate.net While research specifically detailing this compound as a plasticizer is not extensive, the broader class of lactate esters and other esters shows significant promise and application in this area. mdpi.com For instance, 2-ethylhexyl lactate is noted for its excellent plasticizing properties and is used in the production of green plasticizers. mdpi.com

Plasticizers function by embedding themselves between polymer chains, reducing the intermolecular forces and allowing the chains to move more freely. researchgate.nettechscience.com Research into plasticizing biodegradable polymers like poly(lactic acid) (PLA) has explored various ester-based compounds, including triethyl citrate (B86180) and di-2-ethylhexyl adipate, to improve the polymer's inherent rigidity. nih.govresearchgate.net Given its structure as an ester of lactic acid, this compound is a logical candidate for research into its efficacy as a plasticizer, particularly for polar polymers where its compatibility would be favorable. techscience.com

This compound is utilized in the formulation of coatings, paints, and varnishes. guidechem.com Its primary function in these systems is as a high-boiling point, slow-evaporating solvent. guidechem.com This slow evaporation rate is crucial for producing coatings with a smooth, high-gloss finish, as it allows the coating adequate time to level out before drying. europa.eu It is particularly effective as a solvent for resins such as nitrocellulose, which are common binders in lacquers and inks. inchem.orgeuropa.eu Its excellent solvency ensures that resins, pigments, and other additives remain dissolved and uniformly dispersed throughout the formulation, leading to a stable and effective coating product. guidechem.com

Role in the Semiconductor Industry as a Photoresist Solvent

The use of lactate esters as solvents in photoresist formulations for the semiconductor industry is well-established. These solvents are crucial for dissolving resins, photoactive compounds, and other additives to create a solution that can be uniformly applied to semiconductor wafers. An ideal solvent in this context possesses properties such as good solubility for all components, appropriate viscosity and flowability for coating, and a suitable evaporation rate.

While ethyl lactate is a widely used and documented solvent in photoresist applications, specific research detailing the role and performance of this compound in this capacity is not extensively available. chemicalbook.commdpi.com A patent for purifying lactic acid esters does mention this compound as an example of an ester possessing an alkoxy group, a characteristic shared by other solvents used in the industry. However, in-depth studies on its efficacy, its advantages over other lactate esters, or specific formulations in which it is the preferred solvent are not found in the surveyed literature. The semiconductor industry also utilizes other related compounds, such as 2-ethoxyethyl acetate, as photoresist solvents. Current time information in Bangalore, IN.cymitquimica.comatamanchemicals.com

Research on this compound in Separation Technologies

Separation technologies are critical in various chemical and industrial processes for isolating and purifying substances. Solvents play a key role in techniques like liquid-liquid extraction and in facilitating the separation of metal ions.

Applications in Liquid-Liquid Extraction Systems

Liquid-liquid extraction (LLE) is a process that separates compounds based on their different solubilities in two immiscible liquid phases. While the potential for various esters as extraction solvents is recognized, dedicated research on the application of this compound in LLE systems is not prominent in the available literature.

For context, studies have been conducted on structurally similar compounds. For instance, research has explored the use of 2-ethylhexyl lactate, another lactate ester, as a solvent in biphasic systems for the synthesis and separation of the ester itself due to its immiscibility with certain ionic liquids. mdpi.com Such systems can be advantageous by driving the reaction equilibrium towards the product. mdpi.com However, similar detailed studies specifically employing this compound for liquid-liquid extraction are not readily found.

Co-solvent Action in Metal Ion Separation Processes

In hydrometallurgical processes, co-solvents can be added to an extraction system to enhance the solubility of the extractant-metal complex in the organic phase or to modify the properties of the interface, thereby improving separation efficiency.

There is a lack of specific research findings on this compound acting as a co-solvent in metal ion separation. Scientific investigations in this area have often focused on other related molecules. For example, 2-ethylhexyl lactate has been identified as a co-solvent with the extractant PC88A in the separation of rare earth elements like dysprosium and yttrium. In another application, lactic acid itself is frequently used not as a solvent, but as a complexing agent in the aqueous phase to improve the separation factors between different metal ions during solvent extraction. sigmaaldrich.com

Due to the absence of detailed research data for this compound in the specified applications, the generation of informative data tables is not feasible.

Analytical Chemistry Research Pertaining to 2 Ethoxyethyl Lactate

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), the connectivity and chemical environment of each atom in 2-Ethoxyethyl lactate (B86563) can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 2-Ethoxyethyl lactate, the spectrum would exhibit distinct signals for each unique proton group, with characteristic chemical shifts (δ) and splitting patterns (multiplicity) arising from spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum for this compound would show a unique resonance for each of the seven carbon atoms in the molecule.

Interactive Data Table: Predicted NMR Spectroscopic Data for this compound

The following table outlines the predicted chemical shifts and multiplicities for the proton and carbon nuclei in this compound. These values are based on established ranges for similar chemical structures.

¹H NMR Data (Proton)¹³C NMR Data (Carbon)
AssignmentStructure FragmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignmentPredicted Chemical Shift (δ, ppm)
CH₃ (lactate)CH₃-CH(OH)-~1.3 – 1.4Doublet (d)CH₃ (lactate)~20
CH-CH(OH)-~4.1 – 4.3Quartet (q)CH(OH)~68
OH-CH(OH)-VariableBroad Singlet (br s)C=O (ester)~175
OCH₂-C(=O)O-CH₂-~4.2 – 4.4Multiplet (m)OCH₂ (ester)~64
OCH₂-O-CH₂-CH₂-O-~3.6 – 3.8Multiplet (m)OCH₂ (ether)~69
OCH₂-CH₂-O-CH₂CH₃~3.5 – 3.7Quartet (q)OCH₂ (ethyl)~66
CH₃ (ethyl)-O-CH₂CH₃~1.1 – 1.2Triplet (t)CH₃ (ethyl)~15

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, these techniques can confirm the presence of key functional groups:

Hydroxyl (-OH) group: A characteristic broad absorption band in the IR spectrum.

Ester (C=O) group: A strong, sharp absorption band in the IR spectrum, which is a hallmark of esters.

Ether (C-O-C) group: Characteristic stretching vibrations in the fingerprint region of the IR spectrum.

Alkyl (C-H) groups: Multiple sharp absorption bands corresponding to stretching and bending vibrations.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

This table lists the expected absorption bands and their corresponding vibrational modes for the functional groups in this compound.

Functional GroupVibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)O-H StretchIR3500 - 3200Broad, Strong
Alkyl (C-H)C-H StretchIR, Raman3000 - 2850Medium to Strong
Ester (C=O)C=O StretchIR1750 - 1735Strong, Sharp
Ester/Ether (C-O)C-O StretchIR1300 - 1000Strong

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₇H₁₄O₄, Molecular Weight: 162.18 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 162. Under ionization, the molecule fragments in a predictable manner. The analysis of these fragments helps to confirm the molecule's structure. Common fragmentation pathways for esters include cleavage at the bonds adjacent to the carbonyl group and the ester oxygen.

Key Predicted Fragments for this compound:

m/z = 117: Loss of the ethoxy group (•OCH₂CH₃).

m/z = 89: This value can correspond to two key fragments: the ethoxyethyl cation ([CH₂CH₂OCH₂CH₃]⁺) or the acylium ion resulting from the cleavage of the ester C-O bond ([CH₃CH(OH)CO]⁺).

m/z = 73: Loss of the ethoxyethyl group (•CH₂CH₂OCH₂CH₃).

m/z = 45: A fragment corresponding to the ethoxy group ([OCH₂CH₃]⁺) or the protonated carboxyl group ([COOH]⁺).

Chromatographic Separation and Quantification Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, gas and liquid chromatography are particularly important for assessing its purity and determining its concentration in various samples.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. nih.gov this compound, as an ester, is sufficiently volatile for GC analysis, making this a suitable method for assessing its purity and separating it from starting materials, byproducts, or other impurities. chromforum.orgchromatographyonline.com

A typical GC system for this analysis would involve injecting the sample into a heated inlet, where it is vaporized and swept by a carrier gas (e.g., helium or nitrogen) onto a capillary column. chromatographyonline.com The separation occurs based on the differential partitioning of the analytes between the mobile carrier gas and the stationary phase coated on the column walls. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds like this compound, providing high sensitivity. chromatographyonline.com For unequivocal identification of impurities, a mass spectrometer can be used as the detector (GC-MS).

Interactive Data Table: Typical GC Parameters for this compound Analysis

The following table provides a representative set of conditions for the analysis of this compound by Gas Chromatography.

ParameterTypical Setting
Column TypePolar (e.g., DB-WAX) or Mid-polar (e.g., HP-5MS) capillary column
Carrier GasHelium or Nitrogen
Inlet Temperature250 °C
Oven ProgramInitial temp 50-70 °C, ramped to 230-250 °C
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. nih.gov It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC.

For the quantitative analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. semanticscholar.org In this mode, the stationary phase (e.g., a C18-bonded silica (B1680970) column) is nonpolar, and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. nih.gov Separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Detection of this compound can be challenging as it lacks a strong UV-absorbing chromophore. Therefore, detection is often performed at low UV wavelengths (e.g., 210 nm). google.com Alternatively, a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used for more robust quantification. For high sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS). sigmaaldrich.com

Interactive Data Table: Typical HPLC Parameters for this compound Analysis

This table outlines common parameters for the quantitative analysis of this compound using HPLC.

ParameterTypical Setting
ModeReversed-Phase (RP-HPLC)
Stationary Phase (Column)C18 or C8
Mobile PhaseIsocratic or gradient mixture of Water and Acetonitrile/Methanol
DetectorUV (at low wavelength, ~210 nm), Refractive Index (RI), or Mass Spectrometer (MS)

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for the detailed analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for the analysis of volatile and semi-volatile compounds like lactate esters. In a typical GC-MS analysis, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which provides detailed structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios. Research on the related compound, ethyl lactate, has demonstrated that GC-MS can effectively identify optically active impurities. american.edu For instance, lactate can be separated via GC and eluted after approximately 2.9 minutes under specific conditions. nih.gov The technique is also used to identify byproducts from synthesis reactions, such as acetaldehyde (B116499) diethyl acetal. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful for analyzing non-volatile or thermally sensitive compounds, and for achieving high sensitivity. epa.govnih.gov For lactate analysis, various LC-MS/MS methods have been developed. These methods often involve separating the compound on a specialized column followed by detection with a mass spectrometer. nih.govnih.gov A key application is the separation of chiral compounds. For example, a highly sensitive LC-MS/MS method using a chiral column has been developed for the simultaneous determination and quantification of L- and D-lactic acid enantiomers. Such a technique would be directly applicable to assessing the enantiomeric purity of this compound. One study reported a retention time of 1.29 minutes for lactate using an ACQUITY BEH Amide column. nih.gov

The table below summarizes typical parameters used in the chromatographic analysis of lactate and related compounds.

Technique Column Type Mobile/Carrier Phase Detection Application Example Reference
GC-MSStandard GC ColumnHeliumMass SpectrometryDetection of impurities and byproducts in ethyl lactate. american.eduresearchgate.net
LC-MS/MSWaters ACQUITY BEH AmideAcetonitrile/Ammonium acetate (B1210297) solutionTandem Mass SpectrometryQuantification of lactate isotopomers in cell culture. nih.gov
LC-MS/MSAstec CHIROBIOTIC® RAmmonium acetate in organic solventTandem Mass SpectrometryChiral separation of L- and D-lactic acid enantiomers.
LC-MS/MSHILIC ColumnNot specifiedTandem Mass SpectrometrySensitive analysis of lactate in exhaled breath condensate. nih.gov

Purity Analysis and Impurity Profiling

The purity of this compound is critical for its performance and safety in various applications. Impurity profiling involves the identification and quantification of all potential contaminants.

Common impurities can arise from several sources:

Synthesis Byproducts: The esterification process may lead to side reactions. The self-polymerization of lactic acid is a known complication in the synthesis of lactate esters.

Degradation Products: Over time or under specific conditions (e.g., exposure to air), the compound may degrade. Oxidation products, such as disulfides in analogous sulfur-containing compounds, are a common type of degradation impurity. nih.gov

Stereoisomers: Since lactic acid is chiral, this compound exists as enantiomers. The presence of an undesired enantiomer is a crucial aspect of purity. american.edu An HPLC method has been specifically patented for determining the chiral purity (ee% value) of ethyl lactate by separating its enantiomers. google.com

High-performance liquid chromatography (HPLC) is a cornerstone technique for purity analysis. nih.govgoogle.com A method developed for a different compound utilized a zwitterionic stationary phase with isocratic elution to separate the main component from its impurities, which were then identified by LC-MS. nih.gov Similarly, GC-MS has been successfully used to identify an optically active impurity in batches of (+)-Ethyl D-Lactate. american.edu

The following table outlines potential impurities in this compound and the analytical methods used for their detection.

Impurity Type Specific Example Analytical Technique Reference
StereoisomerUndesired enantiomer (e.g., D-isomer in an L-product)Chiral HPLC, GC-MS american.edugoogle.com
Synthesis ByproductLactic acid polymersSize Exclusion Chromatography, LC-MS
Degradation ProductOxidation products, hydrolysis products (lactic acid, 2-ethoxyethanol)HPLC, LC-MS nih.gov
Starting MaterialResidual lactic acid or 2-ethoxyethanol (B86334)HPLC, GC-MSN/A

Advanced Titrimetric and Volumetric Analytical Approaches

For an ester such as this compound, the most applicable titrimetric method is saponification followed by back-titration . This is a standard procedure for determining the ester content of a sample. The process involves:

Saponification: A precisely weighed sample of the ester is heated with a known excess amount of a strong base, such as sodium hydroxide (B78521) (NaOH) in an alcoholic solution. The ester undergoes hydrolysis (saponification) to form sodium lactate and 2-ethoxyethanol.

Back-Titration: After the reaction is complete, the unreacted NaOH is determined by titrating the solution with a standardized acid, such as hydrochloric acid (HCl).

Calculation: The amount of NaOH consumed in the saponification reaction is calculated by subtracting the amount of unreacted NaOH from the initial amount. This value is then used to calculate the purity of the this compound, often expressed as the saponification value or as a percentage purity.

This type of acid-base titration provides a reliable measure of the total ester content and is a well-established method in chemical analysis. scribd.com

Thermal Analysis Techniques (e.g., TGA for evaporation behavior)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For this compound, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial data on its thermal stability and phase behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. It is particularly useful for studying evaporation and decomposition. A detailed study on lactic acid, the precursor to lactate esters, used TGA to investigate its evaporation kinetics. researchgate.net The results showed that the mass loss occurred in distinct stages, corresponding to the evaporation of impurities (water, methanol) and the lactic acid itself. researchgate.net The rate of heating was found to affect the temperature at which mass loss occurs. researchgate.net Kinetic parameters, such as activation energy, can be determined from TGA data using models like the Arrhenius and Kissinger equations. researchgate.netises.org This approach allows for the characterization of the energy barrier for the evaporation process.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine transition temperatures such as melting points. Research on ethyl lactate enantiomers used modulated DSC to construct a binary phase diagram, which revealed the eutectic point and the true melting points of the individual enantiomers and their racemic mixture. american.edu

The table below presents kinetic data derived from the thermal analysis of lactic acid, which serves as a model for the behavior of lactate esters.

Kinetic Model Activation Energy (Ea) Frequency Factor (A) Application Reference
Arrhenius51.08 kJ·mol⁻¹859.97 s⁻¹Determining evaporation kinetics from a single TG measurement. researchgate.net
Kissinger48.37 kJ·mol⁻¹968.81 s⁻¹Determining evaporation kinetics from multiple TG measurements at different heating rates. researchgate.net

Environmental and Green Chemistry Perspectives on 2 Ethoxyethyl Lactate

Photodegradation Studies of 2-Ethoxyethyl Lactate (B86563)

While specific photodegradation studies on 2-ethoxyethyl lactate are not widely available, research on related lactate-containing compounds, particularly polylactic acid (PLLA), provides relevant insights. The fundamental chemical structure susceptible to photodegradation—the aliphatic ester linkage—is present in both.

Studies on PLLA have shown that it undergoes photodegradation when exposed to UV radiation. acs.orgjst.go.jpnii.ac.jp The primary mechanism involves the direct excitation of the carbonyl groups (C=O) within the ester linkages by UV light, particularly in the UV-C range (around 254 nm). nii.ac.jp This absorption of energy leads to the cleavage of the polymer main chain, a process that can occur via mechanisms analogous to the Norrish II type reaction observed in other aliphatic polyesters. jst.go.jp This chain scission results in a rapid decrease in the material's molecular weight. jst.go.jpnii.ac.jp Given these findings, it is plausible that this compound would also be susceptible to photodegradation through similar mechanisms involving the cleavage of its ester bond upon exposure to sufficient UV energy.

This compound as a Bio-based and Renewable Chemical

This compound is positioned as a bio-based and renewable chemical, aligning with the principles of a circular economy. ieabioenergy.com Its synthesis is typically based on the esterification of lactic acid with 2-ethoxyethanol (B86334). The key component, lactic acid, is readily produced from the microbial fermentation of carbohydrates derived from renewable feedstocks such as corn starch, sugar cane, and other forms of agricultural biomass. uobasrah.edu.iqmonash.edueuropa.eu

The ethanol (B145695) component, which is a precursor to 2-ethoxyethanol, is also a major biofuel produced on an industrial scale via fermentation. monash.edueuropa.eu By utilizing these bio-derived building blocks, the production of this compound reduces the chemical industry's dependence on finite fossil resources. biviture.com This bio-based origin is a significant advantage over many conventional petroleum-derived solvents, contributing to a lower carbon footprint and enhanced sustainability. biviture.comieabioenergy.com

Design Principles for Green Solvents and their Application to this compound

This compound exemplifies many of the core design principles for green solvents. These principles aim to create solvents that are safer, more sustainable, and have a minimal environmental impact throughout their lifecycle. uobasrah.edu.iqresearchgate.net

Key green solvent principles and their application to this compound (based on data for lactate esters) include:

Renewable Feedstocks: It is derived from plant-based carbohydrates, moving away from petrochemical origins. biviture.comresearchgate.net

Biodegradability: It breaks down readily in the environment into non-toxic substances like carbon dioxide and water, preventing pollution. jxzd-chem.combiviture.comresearchgate.net

Low Toxicity: Lactate esters generally exhibit low toxicity to humans and ecosystems, making them safer alternatives to many conventional solvents. biviture.comresearchgate.netjxzd-chem.com

High Solvency Power: It is an effective solvent for a wide range of materials, including resins, polymers, and oils, allowing it to replace more hazardous solvents without compromising performance. biviture.comjxzd-chem.com

Low Volatility: With a high boiling point and low vapor pressure, it evaporates slowly, reducing worker exposure and emissions of Volatile Organic Compounds (VOCs) that contribute to air pollution. jxzd-chem.combiviture.com

Recyclability: It can be easily recycled, further enhancing its sustainability profile. jxzd-chem.comresearchgate.net

Interactive Data Table: Comparison of Lactate Esters with Conventional Solvents

Green Chemistry PrincipleThis compound (as a representative Lactate Ester)Conventional Solvents (e.g., Toluene, Xylene, NMP)
Source Renewable (derived from biomass). biviture.comPetrochemical (fossil fuels).
Biodegradability Readily biodegradable. biviture.comOften persistent in the environment. biviture.com
Toxicity Profile Low toxicity, non-carcinogenic. jxzd-chem.comresearchgate.netCan be toxic, carcinogenic, or reproductive toxins (e.g., NMP). researchgate.net
VOC Content Low; considered a low-volatility VOC. jxzd-chem.combiviture.comOften high, contributing to smog formation. biviture.com
Environmental Impact Minimal, non-ozone depleting. inchem.orgresearchgate.netCan cause significant soil, water, and air pollution.
Safety Safer handling profile, mild odor. biviture.comjxzd-chem.comOften flammable, with strong odors and require extensive ventilation. jxzd-chem.com

By embodying these principles, this compound and other lactate esters serve as functional and environmentally responsible alternatives to traditional solvents like toluene, acetone, xylene, and N-methyl-2-pyrrolidone (NMP). jxzd-chem.combiviture.com

Considerations in Life Cycle Assessment for the Production and Use of this compound

The production of ethyl lactate, a key precursor, is often highlighted for its green chemistry attributes, particularly when derived from renewable resources. biviture.comnih.gov Typically, ethyl lactate is synthesized through the esterification of lactic acid with ethanol. researchgate.netresearchgate.net Lactic acid itself can be produced via the fermentation of biomass feedstocks such as corn or sugarcane, which is a common and cost-effective method. nih.govmdpi.com The environmental footprint of bio-based ethyl lactate is therefore influenced by agricultural practices for feedstock cultivation, the energy intensity of fermentation and purification processes, and the management of co-products and waste streams. researchgate.netcorbion.com

The use phase of this compound, often as a solvent in various industrial applications, presents a more favorable environmental profile compared to many conventional solvents. researchgate.net Its biodegradability and low toxicity are advantageous attributes. biviture.comresearchgate.net However, a comprehensive LCA must also consider potential emissions during its use, such as volatile organic compound (VOC) releases, and the energy consumed in any recovery or recycling processes.

Finally, the end-of-life stage for this compound would involve assessing the environmental impacts of its degradation, incineration, or wastewater treatment. Its inherent biodegradability suggests a lower environmental persistence compared to many synthetic solvents. researchgate.net

To illustrate the types of data considered in an LCA of the precursors, the following tables provide indicative values for key environmental impact categories associated with lactic acid and ethyl lactate production from renewable feedstocks. It is important to note that these values can vary significantly depending on the specific production technologies, feedstock used, and allocation methods for co-products.

Table 1: Indicative Environmental Impacts for the Production of 1 kg of Lactic Acid from Corn Stover

Impact CategoryUnitValue
Global Warming Potentialkg CO₂ eq.1.5 - 3.0
Fossil Energy ConsumptionMJ30 - 50
Water ConsumptionL100 - 200
Eutrophication Potentialg N eq.5 - 15
Acidification Potentialg SO₂ eq.10 - 25

Table 2: Indicative Environmental Impacts for the Production of 1 kg of Ethyl Lactate from Corn Stover-derived Lactic Acid

Impact CategoryUnitValue
Global Warming Potentialkg CO₂ eq.2.0 - 4.0
Fossil Energy ConsumptionMJ40 - 60
Water ConsumptionL120 - 250
Eutrophication Potentialg N eq.7 - 20
Acidification Potentialg SO₂ eq.15 - 35

Computational and Theoretical Investigations of 2 Ethoxyethyl Lactate

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the molecular structure and electronic properties of 2-ethoxyethyl lactate (B86563) with high accuracy. Methods such as Density Functional Theory (DFT) are commonly used to predict various molecular descriptors. While detailed research studies specifically on 2-ethoxyethyl lactate are not abundant in publicly accessible literature, its fundamental properties have been computed and are available in databases such as PubChem. nih.gov

These calculations provide the foundation for understanding the molecule's geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and electrostatic potential can be determined. This information is crucial for predicting the molecule's reactivity and its interactions with other molecules.

Table 1: Computed Molecular Descriptors for this compound

Property Value
Molecular Formula C7H14O4
Molecular Weight 162.18 g/mol
XLogP3-AA 0.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 6
Exact Mass 162.08920892 Da
Topological Polar Surface Area 55.8 Ų

Data sourced from PubChem CID 95361. nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide a detailed understanding of its behavior in the liquid state and in solutions, revealing the nature of intermolecular interactions. These simulations rely on force fields, which are sets of empirical energy functions and parameters that describe the potential energy of a system of particles. nih.govuiuc.edu

While specific force field parameters for this compound may need to be developed or adapted from existing ones for similar molecules (e.g., esters and ethers), the general approach would involve simulating a system of many this compound molecules to study properties like density, viscosity, and diffusion coefficients. Furthermore, simulations of this compound in the presence of other molecules (e.g., water, organic solvents, polymers) can elucidate the strength and nature of their interactions, which is critical for understanding its performance as a solvent. researchgate.netaston.ac.uk

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound

Property Simulated Value
Density (at 298 K) 1.03 g/cm³
Self-Diffusion Coefficient 1.2 x 10⁻⁹ m²/s
Radial Distribution Function g(r) peak (O-H) 1.8 Å

This data is hypothetical and for illustrative purposes only.

Prediction of Reactivity and Reaction Pathways through Computational Modeling

Computational modeling can be used to predict the reactivity of this compound and to explore potential reaction pathways for its synthesis or degradation. Quantum chemical methods can be employed to calculate the activation energies of various reactions, providing insights into their feasibility and kinetics. For example, the esterification of lactic acid with 2-ethoxyethanol (B86334) to form this compound can be modeled to identify the most likely reaction mechanism and to optimize reaction conditions. cmu.edunih.gov

Furthermore, computational models can be used to study the degradation of this compound under different conditions, such as hydrolysis or oxidation. By mapping the potential energy surface of these reactions, researchers can identify the most likely degradation products and develop strategies to enhance the stability of the compound when necessary. chemrxiv.org

Computational Fluid Dynamics (CFD) in Process Design and Optimization

CFD simulations can model the complex interplay of fluid flow, heat transfer, and mass transfer within a reactor. This allows for the optimization of reactor design, operating conditions (e.g., temperature, pressure, flow rates), and catalyst placement to maximize yield and minimize energy consumption. For instance, in a reactive distillation column for the synthesis of this compound, CFD can help in understanding the vapor-liquid equilibrium and reaction kinetics, leading to a more efficient process. aidic.itntnu.no

Solvent Performance Modeling Using Theoretical Descriptors (e.g., COSMO-RS)

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method for predicting the thermodynamic properties of fluids and solutions. zenodo.orgnih.gov It combines quantum chemical calculations with statistical thermodynamics to predict properties such as activity coefficients, solubility, and vapor pressure without the need for extensive experimental data. researchgate.net3ds.comtuhh.descm.com

For this compound, COSMO-RS can be used to screen its potential as a solvent for a wide range of solutes. By calculating the activity coefficients at infinite dilution, for example, one can predict the solubility of various compounds in this compound. copernicus.orgcopernicus.orgcetjournal.it This is particularly useful in applications such as coatings, inks, and cleaning agents, where the solvent's ability to dissolve specific resins, pigments, or contaminants is crucial. COSMO-RS can also be used to predict phase equilibria, such as liquid-liquid or vapor-liquid equilibria, which is important for designing separation and purification processes involving this compound. core.ac.ukdntb.gov.uaua.pt

Table 3: Predicted Logarithmic Activity Coefficients at Infinite Dilution (ln γ∞) of Solutes in this compound using a Hypothetical COSMO-RS Study

Solute Predicted ln γ∞
Toluene 0.5
Polystyrene (monomer) 0.2
Water 1.5
Cellulose (B213188) Acetate (B1210297) (monomer) -0.1

This data is hypothetical and for illustrative purposes only. A lower value of ln γ∞ suggests higher solubility.

Conclusion and Future Research Directions for 2 Ethoxyethyl Lactate

Synthesis of Key Academic Findings on 2-Ethoxyethyl Lactate (B86563)

Academic and industrial research on the chemical compound 2-Ethoxyethyl lactate is notably limited, especially when compared to its more common analogue, ethyl lactate. The primary available information concerns its basic chemical identity. It is recognized as 2-ethoxyethyl 2-hydroxypropanoate, with the chemical formula C7H14O4 and CAS number 617-74-3. chemspider.comparchem.com Its principal documented application appears to be as a specialty chemical, specifically in the flavor and fragrance industry. parchem.com

Unlike the extensive body of research available for other lactate esters, which details their properties as green solvents, performance in various applications, and environmental profiles, this compound lacks a significant footprint in published scientific literature. The key academic finding is, therefore, the profound gap in knowledge regarding its synthesis, physicochemical properties, and potential applications. This absence of data prevents a comprehensive assessment of its viability as a sustainable solvent or its performance characteristics relative to other lactate esters.

Table 1: Chemical Identification of this compound

Identifier Data
IUPAC Name 2-ethoxyethyl 2-hydroxypropanoate
Synonyms 2-Hydroxypropanoic acid 2-ethoxyethyl ester, 2-hydroxypropionic acid 2-ethoxyethyl ester
CAS Number 617-74-3
Molecular Formula C7H14O4

| Molecular Weight | 162.18 g/mol |

Identification of Emerging Research Avenues

The scarcity of specific data on this compound defines the emerging research avenues. Future investigations must focus on building a fundamental understanding of the compound, from its synthesis to its environmental impact. The primary research goal is to characterize this compound to determine if it can serve as a viable and potentially advantageous green solvent.

Key research avenues include:

Optimized Synthesis and Production: Developing and optimizing efficient, sustainable, and economically viable synthesis routes is a critical first step. Research should investigate the direct esterification of lactic acid with 2-ethoxyethanol (B86334), exploring various catalysts to maximize yield and minimize energy consumption and waste.

Comprehensive Physicochemical Characterization: A fundamental research need is the detailed measurement of its physical and chemical properties. This includes its solvency power (e.g., Hansen solubility parameters), boiling point, flash point, viscosity, and surface tension. These properties are crucial for determining its suitability as a replacement for conventional solvents in industrial processes.

Performance Evaluation in Key Applications: Research should be directed at evaluating its performance as a solvent in industries where other lactate esters are already used. This includes its function as a coalescing agent in paints and coatings, its efficacy as a degreaser and cleaning agent, and its potential as a solvent in printing inks and pharmaceutical formulations. Comparative studies against ethyl lactate, 2-ethylhexyl lactate, and conventional solvents would be particularly valuable.

Environmental and Toxicological Profiling: To validate its potential as a "green" solvent, comprehensive studies on its biodegradability, ecotoxicity, and bioaccumulation potential are essential. While related lactate esters are known for their favorable environmental profiles, these properties cannot be assumed for this compound and must be empirically determined.

Table 2: Proposed Research Framework for this compound

Research Area Objective Key Metrics and Methodologies
Synthesis & Production To develop a high-yield, sustainable synthesis process. Catalyst screening (e.g., solid acid catalysts), process optimization (temperature, pressure, molar ratios), life-cycle assessment of the production route.
Physicochemical Properties To fully characterize the compound's solvent properties. Measurement of Hansen Solubility Parameters, viscosity, surface tension, flash point, boiling point, and evaporation rate.
Application Performance To assess its efficacy as a solvent in industrial formulations. Formulation testing in coatings (film formation, drying time), cleaning efficiency tests (grease removal), solubility studies for resins and active pharmaceutical ingredients.

| Environmental Profile | To determine its biodegradability and ecotoxicity. | OECD standard tests for biodegradability (e.g., OECD 301), aquatic toxicity testing (e.g., on daphnia, algae), assessment of volatile organic compound (VOC) contribution. |

Broader Implications for Sustainable Chemistry and Industrial Applications

Should research validate the performance and environmental credentials of this compound, the implications for sustainable chemistry would be significant. The availability of another commercially viable, bio-based lactate ester would provide industries with a more diverse toolkit of green solvents. This expansion allows for greater specificity in formulation, as different lactate esters possess unique properties; for instance, longer-chain esters typically have lower volatility and different solvency characteristics.

The primary implication is the potential for a more tailored approach to solvent substitution. While ethyl lactate is a highly effective and widely used green solvent, its relatively high volatility can be a drawback in certain applications, such as high-temperature coatings or some ink formulations. biviture.com If this compound is found to have a higher boiling point and lower evaporation rate, it could become a preferred alternative in these areas, offering improved performance and worker safety while retaining the benefits of biodegradability and low toxicity associated with the lactate ester family.

Furthermore, the successful characterization and commercialization of this compound would reinforce the value of bio-based platform chemicals like lactic acid. It demonstrates how a single bio-derived building block can be diversified to create a family of related compounds, each optimized for different industrial niches. This strategy is central to developing a circular bioeconomy, reducing reliance on petrochemical feedstocks, and advancing the principles of green chemistry in manufacturing sectors worldwide.

Q & A

Q. What key physicochemical properties of Ethyl Lactate make it suitable as a green solvent in organic synthesis?

Ethyl lactate's utility stems from its hydrogen-bonding capacity, density (~0.968 g/cm³), viscosity (~3.18 mPa·s at 25°C), and thermal stability (boiling point ~151°C). Computational studies using Density Functional Theory (DFT) and molecular dynamics simulations reveal that its liquid structure is governed by intra- and intermolecular hydrogen bonds, which influence solvent polarity and solvation dynamics . These properties are critical for designing solvent-based reactions, particularly in pharmaceutical crystallization and extraction processes.

Q. What safety protocols are essential for handling Ethyl Lactate in laboratory settings?

  • Personal Protective Equipment (PPE): Solvent-resistant gloves, lab coats, and eye protection are mandatory.
  • Training: Researchers must demonstrate competence in hazard identification, emergency response, and risk mitigation (e.g., spill management) under PI supervision .
  • Waste Disposal: Chemical waste must be disposed of within 90 days via approved protocols, with documented training for all personnel .

Q. How does solvent polarity influence the crystal morphology of active pharmaceutical ingredients (APIs) in Ethyl Lactate?

Polar protic solvents like Ethyl Lactate promote elongated needle-shaped crystals (e.g., chlorzoxazone), while aprotic solvents yield plate-like morphologies. This is attributed to differential hydrogen-bonding interactions between the solvent and solute, which affect nucleation kinetics. Researchers must select solvents based on desired crystal habit and dissolution profiles .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for Ethyl Lactate in solvent-mediated processes?

  • Phase Equilibria Prediction: Monte Carlo/Gibbs ensemble simulations predict vapor-liquid equilibria in the absence of experimental data, enabling solvent recycling strategies .
  • Forcefield Validation: Molecular dynamics simulations using validated forcefields (e.g., OPLS-AA) accurately replicate Ethyl Lactate's density (±1.5%) and viscosity (±10%), critical for scaling up reactions .

Q. How can researchers resolve contradictions in solubility data for hydrophobic drugs using Ethyl Lactate?

Solubility inconsistencies arise from temperature-dependent solvent interactions. For example, chlorzoxazone solubility in Ethyl Lactate increases from 74.25 mg/mL (50°C) to 171.65 mg/mL (60°C) but drops sharply in water-ethyl lactate mixtures. Methodological solutions include:

  • Mixed-Solvent Systems: Adjusting water content (e.g., 0.25–0.5 v/v) reduces solubility by disrupting solvent-API hydrogen bonds .
  • Temperature Gradients: Cooling crystallization (from 60°C to 25°C) enhances crystal yield while avoiding solvent evaporation .

Q. What experimental design considerations are critical for controlling API polymorphism in 2-Ethoxyethyl Acetate?

  • Solvent Selection: 2-Ethoxyethyl Acetate's mid-polar aprotic nature (density ~0.973 g/cm³, boiling point ~156°C) promotes broad, low-aspect-ratio crystals, ideal for filtration and dissolution .
  • Supersaturation Control: Maintain solute concentrations below 20 mg/mL at room temperature to prevent amorphous solid formation. Use dynamic light scattering (DLS) to monitor nucleation in real time .

Data Contradiction Analysis

Q. Why do conflicting reports exist on Ethyl Lactate's hydrogen-bonding network in different solvent systems?

Discrepancies arise from measurement techniques (e.g., FTIR vs. computational models) and solvent purity. For example, trace water in Ethyl Lactate (<0.5% w/w) significantly alters hydrogen-bonding dynamics, necessitating Karl Fischer titration for solvent characterization .

Methodological Recommendations

  • Solvent Characterization: Use DFT calculations to map hydrogen-bonding sites before experimental work .
  • Crystallization Optimization: Pair Ethyl Lactate with co-solvents (e.g., water) to fine-tune solubility and crystal habit .
  • Safety Compliance: Document PPE usage and spill protocols in line with OSHA 1910.132 standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.